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molecular formula C19H28O3 B8570306 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)pentane-2,4-dione CAS No. 91676-57-2

3-(3,5-Di-tert-butyl-4-hydroxyphenyl)pentane-2,4-dione

Cat. No. B8570306
M. Wt: 304.4 g/mol
InChI Key: ROVLHNQYAYCAGW-UHFFFAOYSA-N
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Patent
US04456770

Procedure details

A mixture of N,N-dimethyl-2,6-di-t-butyl-4-aminomethylphenol (2.63 g, 10 mmols), sodium hydroxide (0.6 g, 15 mmols) and acetylacetone (24 mmols, 10% solution) was refluxed for 3 hours in a glass reaction vessel. Acetylacetone was distilled under reduced pressure to afford an oily residue containing 3-(3',5'-di-t-butyl-4'-hydroxyphenyl)-2,4-pentanedione (80% by VPC). Crystallization from ethanol:water afforded a single crop of 3-(3',5'-di-t-butyl-4'-hydroxybenzyl)-2,4-pentanedione (65%, overall yield, 97% pure).
Quantity
2.63 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
24 mmol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CN([CH2:4][C:5]1[CH:10]=[C:9]([C:11]([CH3:14])([CH3:13])[CH3:12])[C:8]([OH:15])=[C:7]([C:16]([CH3:19])([CH3:18])[CH3:17])[CH:6]=1)C.[OH-].[Na+].[C:22]([CH2:25][C:26](=[O:28])[CH3:27])(=[O:24])[CH3:23].C(C1C=C(C(C(=O)C)C(=O)C)C=C(C(C)(C)C)C=1O)(C)(C)C>>[C:16]([C:7]1[CH:6]=[C:5]([CH:10]=[C:9]([C:11]([CH3:14])([CH3:13])[CH3:12])[C:8]=1[OH:15])[CH2:4][CH:25]([C:26](=[O:28])[CH3:27])[C:22](=[O:24])[CH3:23])([CH3:19])([CH3:18])[CH3:17] |f:1.2|

Inputs

Step One
Name
Quantity
2.63 g
Type
reactant
Smiles
CN(C)CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Name
Quantity
0.6 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
24 mmol
Type
reactant
Smiles
C(C)(=O)CC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)C(C(C)=O)C(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3 hours in a glass reaction vessel
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
Acetylacetone was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford an oily residue
CUSTOM
Type
CUSTOM
Details
Crystallization from ethanol

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(CC(C(C)=O)C(C)=O)C=C(C1O)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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